molecular formula C17H27N5O2 B2382821 tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate CAS No. 1353989-91-9

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate

Cat. No.: B2382821
CAS No.: 1353989-91-9
M. Wt: 333.436
InChI Key: LELXUWRMTZGDNT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a tert-butyl ester group and a cyclopropylamino group attached to a pyrimidinyl moiety.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step reaction starting with the appropriate pyrimidinyl precursor.

  • One common method involves the reaction of 6-(cyclopropylamino)pyrimidin-4-ol with tert-butyl chloroformate in the presence of a base such as triethylamine.

  • The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods:

  • Industrial-scale synthesis may involve continuous flow chemistry to ensure consistent quality and yield.

  • Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the methyl group on the piperazine ring.

  • Reduction: Reduction reactions may target the pyrimidinyl ring.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrimidines or piperazines.

Chemistry:

  • The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • It may serve as a ligand in coordination chemistry, forming complexes with transition metals.

Biology:

  • Potential use as a probe in biological studies to investigate cellular processes.

  • It may be employed in the development of new pharmaceuticals or as a tool in biochemistry research.

Medicine:

  • The compound could be explored for its therapeutic properties, possibly as an inhibitor of specific enzymes or receptors.

  • Research into its pharmacokinetics and pharmacodynamics may reveal its potential as a drug candidate.

Industry:

  • Use in the synthesis of agrochemicals or materials with specific properties.

  • Potential application in the development of new materials with unique chemical or physical characteristics.

Mechanism of Action

The exact mechanism of action of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate depends on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects.

Comparison with Similar Compounds

  • N-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine: Similar in structure but with a triazine ring instead of pyrimidine.

  • 2-tert-butyl-4-(6-(cyclopropylamino)pyrimidin-4-yl)-piperazine-1-carboxylate: Similar structure but without the methyl group on the piperazine ring.

Uniqueness:

  • The presence of the tert-butyl ester group and the cyclopropylamino group on the pyrimidinyl ring distinguishes this compound from others, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-12-10-21(7-8-22(12)16(23)24-17(2,3)4)15-9-14(18-11-19-15)20-13-5-6-13/h9,11-13H,5-8,10H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELXUWRMTZGDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=NC(=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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